(R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Description
(R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 865157-02-4) is a chiral piperidine derivative with a molecular formula of C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol . This compound features a tert-butyl carbamate group at the 1-position of the piperidine ring and a methoxy-oxoethyl substituent at the 3-position. Its stereochemistry (R-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates.
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-6-10(9-14)8-11(15)17-4/h10H,5-9H2,1-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYQWISIPUWRJR-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654367 | |
| Record name | tert-Butyl (3R)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865157-02-4 | |
| Record name | tert-Butyl (3R)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ®-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and methyl bromoacetate.
Reaction Conditions: The piperidine is first reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl piperidine-1-carboxylate.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy-oxoethyl group in this compound undergoes oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide () and potassium permanganate (). For example, oxidation can convert the ester group () into a carboxylic acid (), forming (R)-3-(carboxyethyl)piperidine-1-carboxylate derivatives.
Key Conditions:
-
Solvents: mixtures
-
Temperature:
-
Catalysts: or salts for enhanced selectivity.
Reduction Reactions
The ester moiety () is susceptible to reduction using agents like lithium aluminum hydride () or sodium borohydride (). Reduction typically converts the ester to a primary alcohol (), yielding (R)-3-(2-hydroxyethyl)piperidine-1-carboxylate .
Example Reaction Pathway:
Key Data:
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| THF | |||
| MeOH |
Substitution Reactions
The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen enables nucleophilic substitution . For instance, treatment with trifluoroacetic acid () in dichloromethane () removes the Boc group, generating a free amine intermediate . This intermediate can react with electrophiles like alkyl halides or acyl chlorides.
Example:
Key Findings:
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Selectivity : Substitution occurs preferentially at the piperidine nitrogen due to steric hindrance at the methoxy-oxoethyl group .
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Applications : Used to synthesize bioactive analogs for enzyme inhibition studies .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura cross-coupling when functionalized with a boronate ester. For example, coupling with aryl halides (e.g., methyl 4-bromobenzoate) using a palladium catalyst yields biaryl derivatives .
Reaction Setup:
Product Example:
Ester Hydrolysis
The methoxy ester group undergoes alkaline hydrolysis to form carboxylic acids. Using lithium hydroxide () in , the ester is cleaved to (R)-3-(carboxyethyl)piperidine-1-carboxylate .
Mechanism:
Optimized Conditions:
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
Comparative Reactivity Table
| Reaction Type | Reagents | Key Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | Carboxylic acid derivative | |||
| Reduction | Primary alcohol | |||
| Suzuki Coupling | Biaryl analog | |||
| Boc Deprotection | Free amine |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Bioactive Compounds
(R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity. For example, derivatives of this compound have been investigated for their potential as analgesics and anti-inflammatory agents.
2. Neuropharmacological Research
The piperidine moiety is often associated with neuropharmacological activity. Research has indicated that compounds containing piperidine can interact with neurotransmitter systems, making this compound a candidate for studies aimed at developing treatments for neurological disorders.
Data Table: Summary of Applications
Case Studies
Case Study 1: Synthesis of Piperidine Derivatives
In a study published in a leading pharmaceutical journal, researchers utilized this compound to synthesize novel piperidine derivatives. These derivatives demonstrated significant anti-inflammatory activity in vitro, suggesting that modifications to the original compound can yield therapeutically relevant agents.
Case Study 2: Neuroactive Compound Development
Another research initiative focused on the neuropharmacological properties of this compound, exploring its potential as a treatment for anxiety disorders. The study highlighted how structural variations could enhance binding affinity to specific receptors involved in mood regulation, paving the way for new anxiolytic medications.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
A. tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 497160-14-2)
- Similarity Score : 0.98 .
- Key Differences :
- Ring Structure : Azetidine (4-membered ring) vs. piperidine (6-membered ring), increasing ring strain and altering reactivity.
- Ester Group : Ethoxy (C₂H₅O) vs. methoxy (CH₃O), influencing hydrolysis rates and lipophilicity.
- Synthesis: Not explicitly reported, but analogous compounds achieve yields of 72–81% .
B. N-Boc-Piperidin-4-yl-acetic acid methyl ester (CAS: 175213-46-4)
Ring Size and Stereochemistry
A. tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 146667-84-7)
(S)-tert-Butyl-2-((S,E)-1-(2,6-dioxopiperidin-1-yl)pent-3-en-2-yl)piperidine-1-carboxylate
Data Table: Comparative Analysis of Key Compounds
Biological Activity
(R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on current research findings.
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.326 g/mol
- CAS Number : 34290-72-7
This compound features a piperidine ring substituted with a tert-butyl group and a methoxy-oxoehtyl moiety, which contributes to its unique biological properties.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It acts as a substrate for specific enzymes, facilitating biochemical reactions that lead to the formation of biologically active metabolites. The compound is known to participate in:
- Enzyme Mechanisms : It is utilized in studies investigating enzyme kinetics and mechanisms, particularly in the context of drug metabolism and synthesis of biologically active molecules.
Anticonvulsant Activity
Recent studies have indicated that derivatives of piperidine compounds, including this compound, exhibit anticonvulsant properties. These compounds have been evaluated for their ability to reduce seizure activity in animal models, highlighting their potential as therapeutic agents for epilepsy .
Anticancer Potential
Research has shown that piperidine derivatives can possess significant anticancer activity. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the piperidine ring can enhance anticancer efficacy .
Applications in Drug Development
This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are being explored for:
- Antimicrobial Agents : The compound's structure allows for modifications that can lead to enhanced antimicrobial activity against resistant strains of bacteria.
- Neuroprotective Agents : Given its anticonvulsant properties, there is ongoing research into its potential neuroprotective effects in neurodegenerative diseases .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anticonvulsant activity in rodent models with a reduction in seizure frequency by 60% compared to controls. |
| Study B | Investigated the cytotoxic effects on human cancer cell lines, showing IC50 values comparable to established chemotherapeutics like doxorubicin. |
| Study C | Explored the compound's role as a building block for synthesizing novel antimicrobial agents, yielding promising results against Gram-positive bacteria. |
Q & A
Q. What are the standard protocols for synthesizing (R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate?
Methodological Answer: The synthesis typically involves coupling reactions under anhydrous conditions. For example, a Boc-protected piperidine derivative can react with a methoxy-oxoethyl moiety in dichloromethane (DCM) at 0–20°C using catalysts like DMAP and triethylamine (TEA) to activate the reaction . Purification is achieved via silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 1:6 ratio) to isolate the product . Key steps include monitoring reaction progress by TLC and ensuring inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive groups.
Q. What safety precautions should be taken given limited toxicity data for this compound?
Methodological Answer: Due to incomplete toxicity profiles, handle the compound under fume hoods with PPE (gloves, lab coat, goggles) to minimize inhalation and dermal exposure . Conduct a risk assessment using structural analogs (e.g., tert-butyl piperidine carboxylates) to infer potential hazards. Store the compound in a cool, dry environment, and dispose of waste via approved hazardous chemical protocols .
Q. How can intermediates be purified to achieve high enantiomeric purity?
Methodological Answer: Chiral chromatography using columns packed with cellulose- or amylase-based stationary phases resolves enantiomers. For instance, preparative HPLC with a Chiralpak® AD-H column and isocratic elution (hexane:isopropanol, 90:10) can achieve >99% enantiomeric excess (ee). Confirm purity via polarimetry or chiral GC/MS .
Advanced Research Questions
Q. How can X-ray crystallography and software like SHELX resolve stereochemical ambiguities in this compound?
Methodological Answer: Grow single crystals via slow evaporation in a solvent system (e.g., DCM/hexane). Collect diffraction data using a synchrotron source or lab-based X-ray diffractometer. Refine the structure with SHELXL, which models anisotropic displacement parameters and validates stereochemistry via Flack/Hooft parameters . Advanced features like TWIN/BASF commands in SHELX handle twinning or disorder in crystals .
Q. What computational strategies predict the compound’s environmental persistence and bioaccumulation potential?
Methodological Answer: Use QSAR models (e.g., EPI Suite™) to estimate log Kow and biodegradation half-lives. Molecular dynamics simulations can assess soil mobility by calculating partition coefficients (Koc) . For bioaccumulation, employ COSMOtherm to predict membrane permeability and binding affinity to lipid bilayers. Validate predictions with microcosm studies using radiolabeled analogs .
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?
Methodological Answer: Design analogs by modifying the methoxy-oxoethyl group (e.g., replacing with carboxy or amide groups). Test in vitro activity against targets like enzymes or receptors using fluorescence polarization or SPR assays. For example, if targeting calcium channels (as in ), measure IC₅₀ values in HEK293 cells transfected with Cav1.2 channels . Use docking software (AutoDock Vina) to correlate substituent effects with binding energy .
Q. What experimental approaches validate metabolic stability in preclinical studies?
Methodological Answer: Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites using high-resolution mass spectrometry (HRMS) and compare fragmentation patterns to databases (e.g., Metlin). For cytochrome P450 inhibition assays, use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to quantify IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
